NLS-StAx-h -

NLS-StAx-h

Catalog Number: EVT-13531668
CAS Number:
Molecular Formula: C161H275N55O29
Molecular Weight: 3445.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanistic Foundations of NLS-StAx-h in Oncogenic Wnt/β-Catenin Signaling Inhibition

Role of Stapled Peptides in Disrupting β-Catenin/Transcription Factor Interactions

Stapled peptides represent a breakthrough in targeting "undruggable" protein-protein interactions (PPIs), particularly within the Wnt/β-catenin pathway. This pathway, when aberrantly activated, drives carcinogenesis by enabling nuclear β-catenin to complex with TCF/LEF transcription factors, initiating oncogene expression (e.g., c-Myc, cyclin D1) [1] [4]. NLS-StAx-h is a rationally designed stapled peptide that mimics the natural β-catenin-binding domain of transcriptional co-repressors. It competitively occupies the BCL9/TCF-binding groove on β-catenin, sterically hindering transcriptional complex assembly [4] [7]. Unlike small molecules targeting upstream pathway components (e.g., PORCN inhibitors like LGK974), NLS-StAx-h acts directly on the nuclear effector complex, offering precision against hyperactivated signaling downstream of common mutations (e.g., APC, CTNNB1) [1] [5].

Table 1: Comparison of Wnt/β-Catenin Pathway Targeting Strategies

Targeting LevelAgent ClassExample CompoundsMechanism
ExtracellularPORCN InhibitorsLGK974, CGX1321Block Wnt ligand secretion
Receptor LevelFZD AntagonistsIpafricept, VantictumabInhibit Wnt-FZD binding
Cytoplasmicβ-Catenin Degradation EnhancersNone (Preclinical)Stabilize destruction complex
Nuclear ComplexStapled PeptidesNLS-StAx-hDisrupt β-catenin/TCF/BCL9 interactions

Structural Determinants of NLS-StAx-h Binding to the β-Catenin TCF/LEF Interface

The binding efficacy of NLS-StAx-h hinges on its precise structural mimicry of the β-catenin interaction domain. The peptide sequence (PKKKRKVRRWPRXILDXHVRRVWR) incorporates key residues critical for engaging the hydrophobic groove of β-catenin's Armadillo (ARM) repeat domain [4] [8]. Specifically:

  • Hydrophobic Residues (Val, Ile, Leu, Trp): Anchor into hydrophobic pockets within ARM repeats 3–8 [4].
  • Charged Residues (Arg, Lys): Form salt bridges with acidic residues (Glu, Asp) lining the β-catenin binding groove [5] [8].
  • Stapled Helix Conformation: The all-hydrocarbon staple between positions X^13 and X^17 ((S)-2-(4-pentenyl)alanine) locks the peptide into an α-helical structure, optimally positioning critical residues like Ile14 and His18 for hydrogen bonding with β-catenin residues Asn426 and Lys435 [4] [8]. This pre-organization significantly enhances binding affinity (IC₅₀ = 1.4 μM) compared to unstapled linear peptides [3] [6].

Table 2: Key Binding Interactions of NLS-StAx-h with β-Catenin

NLS-StAx-h Residueβ-Catenin ResidueInteraction TypeFunctional Significance
Ile14Asn426Hydrogen BondStabilizes N-terminal peptide docking
His18Lys435Hydrogen Bond/Salt BridgeCritical for binding specificity
Trp11Phe435/Phe281π-π StackingAnchors peptide central region
Arg9, Arg12Asp433, Glu462Salt BridgesCompensates for desolvation penalty
Hydrocarbon StapleHydrophobic PocketVan der WaalsEnhances overall binding energy

Cell-Permeability Engineering: Integration of Nuclear Localization Signals (NLS) and Hydrocarbon Stapling

Nuclear delivery is essential for targeting β-catenin/TCF complexes. NLS-StAx-h incorporates a canonical monopartite NLS (PKKKRKV) derived from the SV40 large T-antigen [4] [7]. This modification enables:

  • Cellular Uptake: The NLS promotes interaction with importin-α/β transporters, facilitating active transport across the plasma membrane via endocytosis-independent pathways [7].
  • Nuclear Translocation: Post-uptake, the NLS directs rapid nuclear import through nuclear pore complexes, concentrating the peptide at its site of action [4] [8].Hydrocarbon stapling concurrently enhances permeability by:
  • Reducing Polarity: The hydrophobic staple shields hydrogen-bonding donors/acceptors, minimizing interactions with aqueous environments and membrane phospholipid head groups [4] [8].
  • Stabilizing Structure: The helical conformation resists unfolding during membrane transit, preventing exposure of polar residues [7].Additional modifications include:
  • PEG₂ Spacer (Val7): Improves solubility and reduces aggregation.
  • Homo-Arginine Substitutions: Enhance cationic character, promoting electrostatic interactions with anionic cell surfaces without compromising specificity [3] [6].

Table 3: Engineering Elements Enhancing NLS-StAx-h Permeability

ComponentChemical FeatureBiological Function
SV40 NLSPKKKRKVBinds importin-α/β; enables nuclear import
Hydrocarbon Staple(S)-2-(4-pentenyl)Ala crosslinkEnforces α-helix; shields polar residues
PEG₂ Spacer-O-CH₂-CH₂-O-CH₂-CH₂-Increases solubility; reduces aggregation
Homo-ArginineExtended carbon chain on Arg side chainBoosts cationic charge; enhances membrane interaction

Proteolytic Stability Enhancement Through All-Hydrocarbon Stapling

Conventional peptides exhibit poor therapeutic potential due to rapid proteolysis. NLS-StAx-h addresses this via:

  • Restricted Conformational Flexibility: The staple locks the peptide in an α-helix, limiting access to protease cleavage sites (e.g., trypsin-like proteases targeting Arg/Lys) [4] [8].
  • Steric Shielding: The staple physically occludes proteolytic sites near residues X^13 and X^17 [8].Experimental data demonstrates:
  • >10-fold extended plasma half-life compared to linear analogs in serum stability assays [4].
  • Resistance to specific proteases: Pepsin (cleaves Phe/Trp), trypsin (cleaves Arg/Lys), and chymotrypsin (cleaves Tyr/Trp) show minimal degradation of the stapled peptide due to inaccessibility of cleavage sites within the staple-protected helix [8]. This stability is critical for sustained intracellular inhibition of Wnt signaling in cancer cells.

Properties

Product Name

NLS-StAx-h

IUPAC Name

2-[(3R,6R,9S,12S,16Z,21R)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-carbamimidamidohexanoyl]amino]-6-carbamimidamidohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-6-carbamimidamidohexanoyl]amino]-21-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid

Molecular Formula

C161H275N55O29

Molecular Weight

3445.3 g/mol

InChI

InChI=1S/C161H275N55O29/c1-13-97(10)128-149(240)206-117(83-93(2)3)140(231)205-120(87-124(218)219)144(235)215-160(11,151(242)209-119(86-100-90-181-92-193-100)142(233)212-126(95(6)7)147(238)204-112(58-29-41-73-187-156(173)174)135(226)201-114(59-30-42-74-188-157(175)176)139(230)211-127(96(8)9)148(239)207-118(84-98-88-191-103-49-20-18-47-101(98)103)141(232)195-105(129(166)220)51-26-38-70-184-153(167)168)64-32-16-14-15-17-33-65-161(12,152(243)213-128)214-143(234)116(60-31-43-75-189-158(177)178)203-145(236)122-63-46-79-216(122)150(241)121(85-99-89-192-104-50-21-19-48-102(99)104)208-137(228)111(57-28-40-72-186-155(171)172)197-131(222)107(56-27-39-71-185-154(169)170)194-123(217)91-245-82-81-244-80-78-183-146(237)125(94(4)5)210-138(229)113(55-25-37-69-165)200-136(227)115(62-45-77-190-159(179)180)202-134(225)110(54-24-36-68-164)199-133(224)109(53-23-35-67-163)198-132(223)108(52-22-34-66-162)196-130(221)106-61-44-76-182-106/h14-15,18-21,47-50,88-90,92-97,105-122,125-128,182,191-192H,13,16-17,22-46,51-87,91,162-165H2,1-12H3,(H2,166,220)(H,181,193)(H,183,237)(H,194,217)(H,195,232)(H,196,221)(H,197,222)(H,198,223)(H,199,224)(H,200,227)(H,201,226)(H,202,225)(H,203,236)(H,204,238)(H,205,231)(H,206,240)(H,207,239)(H,208,228)(H,209,242)(H,210,229)(H,211,230)(H,212,233)(H,213,243)(H,214,234)(H,215,235)(H,218,219)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/b15-14-/t97-,105+,106-,107-,108-,109-,110-,111-,112+,113-,114+,115-,116-,117+,118+,119+,120+,121-,122-,125-,126+,127+,128-,160+,161-/m0/s1

InChI Key

NQDXIROEXUQMGO-HKEYISNASA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CCCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCNC(=N)N)NC(=O)C(CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C5CCCN5)(C)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)C)C(=O)NC(CCCCNC(=N)N)C(=O)NC(CCCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@](CCC/C=C\CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5)(C)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C

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